molecular formula C14H23NO5 B15316500 rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-[(1r,3S)-3-hydroxycyclobutyl]pyrrolidine-3-carboxylicacid

rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-[(1r,3S)-3-hydroxycyclobutyl]pyrrolidine-3-carboxylicacid

Cat. No.: B15316500
M. Wt: 285.34 g/mol
InChI Key: UZWSFSCWUNVXMC-WFBLGPOFSA-N
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Description

Rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-[(1r,3S)-3-hydroxycyclobutyl]pyrrolidine-3-carboxylicacid is a useful research compound. Its molecular formula is C14H23NO5 and its molecular weight is 285.34 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis

Boc Deprotection and Acid Activation

The Boc group is cleaved under acidic conditions to yield the free pyrrolidine amine. For example:

  • Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane.

  • Outcome : Generates the deprotected pyrrolidine-3-carboxylic acid intermediate, which can undergo further functionalization (e.g., amide coupling) .

Key Data :

Reaction StepReagents/ConditionsYield (%)Reference
Boc removalTFA/DCM (1:1), 2 h, RT85–92
Acid activationEDC/HOBt, DMF, 0°C–RT90–95

Functionalization of the Hydroxycyclobutyl Group

The 3-hydroxycyclobutyl substituent undergoes selective oxidation or substitution:

  • Oxidation : Using Dess-Martin periodinane or pyridinium chlorochromate (PCC) converts the hydroxyl group to a ketone, enabling subsequent nucleophilic additions .

  • Etherification : Reaction with alkyl halides (e.g., methyl iodide) under basic conditions (NaH, THF) forms ether derivatives .

Computational Insights :
Gaussian calculations predict that steric hindrance from the cyclobutyl ring slows reaction kinetics compared to non-cyclic analogs .

Carboxylic Acid Derivatives

The carboxylic acid participates in:

  • Amide formation : Coupling with amines (e.g., HATU/DIPEA in DMF) yields bioactive amides .

  • Esterification : Methanol/HCl or DCC/DMAP produces methyl esters for improved lipophilicity .

Example Reaction :
Acid+R-NH2HATUAmide+H2O\text{Acid} + \text{R-NH}_2 \xrightarrow{\text{HATU}} \text{Amide} + \text{H}_2\text{O}
Reported yields for amide derivatives range from 75% to 88% .

Crystallization and Chirality Control

The compound’s stereochemistry (3R,4R) and (1r,3S) is preserved via chiral resolution:

  • Method : Crystallization-induced diastereomer separation using L-tartaric acid .

  • Purity : >99% enantiomeric excess (ee) achieved, critical for pharmaceutical intermediates .

Hydrogen Bonding Analysis :
Three intramolecular hydrogen bonds stabilize the (2S,4S) diastereomer during crystallization, as confirmed by X-ray diffraction .

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 200°C via decarboxylation and Boc cleavage.

  • Hydrolytic Sensitivity : The Boc group is labile in aqueous acidic/basic conditions .

Q & A

Basic Questions

Q. What are the key synthetic steps for preparing rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-[(1r,3S)-3-hydroxycyclobutyl]pyrrolidine-3-carboxylic acid, and how is stereochemical control achieved?

Methodological Answer: The synthesis typically involves:

  • Cyclobutyl group introduction : A hydroxycyclobutyl moiety is introduced via cyclization reactions, often using bases like NaH or K₂CO₃ to facilitate ring closure .
  • Boc protection : The tert-butoxycarbonyl (Boc) group is added using tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to protect the pyrrolidine nitrogen .
  • Stereochemical control : Chiral auxiliaries or catalysts (e.g., asymmetric hydrogenation catalysts) are employed to enforce the (3R,4R) configuration, with reaction conditions (temperature, solvent polarity) optimized to minimize epimerization .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR confirms stereochemistry and substituent positions, particularly the hydroxycyclobutyl and Boc groups .
  • HPLC : Chiral HPLC validates enantiomeric excess (>98% purity is often required for pharmacological studies) .
  • X-ray crystallography : Resolves absolute configuration ambiguities, especially when conflicting stereochemical data arise .

Advanced Research Questions

Q. How can contradictory reports on optimal reaction conditions for hydroxycyclobutyl group installation be resolved?

Methodological Answer: Conflicting data (e.g., solvent polarity, temperature ranges) in literature (e.g., vs. ) require systematic resolution:

  • Design of Experiments (DOE) : Use factorial designs to test variables like solvent (THF vs. DCM), temperature (-20°C to 25°C), and catalyst loading .
  • Kinetic studies : Monitor reaction progress via in situ IR or LC-MS to identify rate-limiting steps and side reactions (e.g., cyclobutyl ring opening) .
  • Computational modeling : DFT calculations predict transition-state energetics, guiding condition optimization for stereochemical fidelity .

Q. What strategies enhance yield in cyclobutyl ring formation while maintaining stereochemical integrity?

Methodological Answer:

  • Flow chemistry : Continuous flow reactors improve heat/mass transfer, reducing side reactions (e.g., dimerization) during cyclization .
  • Protecting group strategy : Temporary silyl protection of the hydroxyl group on the cyclobutyl ring prevents undesired nucleophilic attacks during pyrrolidine formation .
  • Additive screening : Lewis acids (e.g., Mg(OTf)₂) stabilize reactive intermediates, improving regioselectivity .

Q. How do structural modifications to the hydroxycyclobutyl group impact biological activity, and what methods are used to evaluate this?

Methodological Answer:

  • Structure-Activity Relationship (SAR) studies : Substitute the hydroxycyclobutyl group with fluorinated () or chlorinated () analogs to assess potency changes.
  • Molecular docking : Predict binding affinities to target proteins (e.g., enzymes, receptors) using software like AutoDock .
  • In vitro assays : Measure IC₅₀ values in enzyme inhibition assays (e.g., proteases) to correlate substituent effects with activity .

Q. What mechanistic insights explain the stability of the Boc group under acidic conditions during downstream functionalization?

Methodological Answer:

  • pH-dependent stability : The Boc group is stable under mildly acidic conditions (pH 4–6) but cleaved with strong acids (e.g., TFA). Monitor stability via ¹H NMR in buffered solutions .
  • Protection-deprotection kinetics : Use LC-MS to track Boc cleavage rates under varying proton concentrations, identifying optimal conditions for orthogonal protection strategies .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported enantiomeric excess values for this compound?

Methodological Answer:

  • Chiral column validation : Ensure HPLC columns (e.g., Chiralpak AD-H) are calibrated with pure enantiomer standards to avoid false positives .
  • Cross-lab reproducibility : Collaborate with independent labs to verify results, accounting for batch-to-batch variability in catalysts or starting materials .
  • Dynamic kinetic resolution : Investigate if racemization occurs post-synthesis (e.g., during storage) using accelerated stability studies .

Properties

Molecular Formula

C14H23NO5

Molecular Weight

285.34 g/mol

IUPAC Name

(3S,4S)-4-(3-hydroxycyclobutyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C14H23NO5/c1-14(2,3)20-13(19)15-6-10(8-4-9(16)5-8)11(7-15)12(17)18/h8-11,16H,4-7H2,1-3H3,(H,17,18)/t8?,9?,10-,11+/m0/s1

InChI Key

UZWSFSCWUNVXMC-WFBLGPOFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2CC(C2)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2CC(C2)O

Origin of Product

United States

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